

Whitepaper: In Silico Prediction of Furazabol's Androgen Receptor Binding

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Compound of Interest

Compound Name: *Furazabol*

Cat. No.: *B1674276*

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

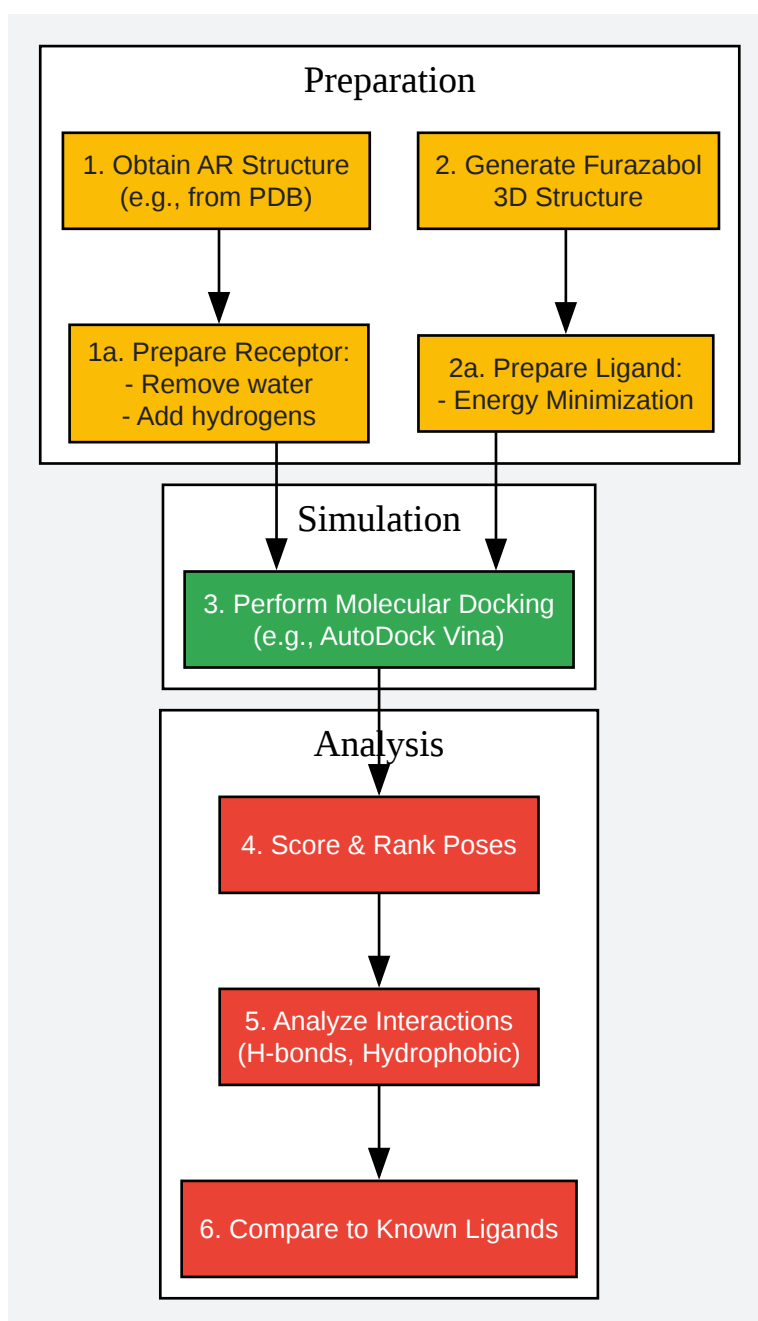
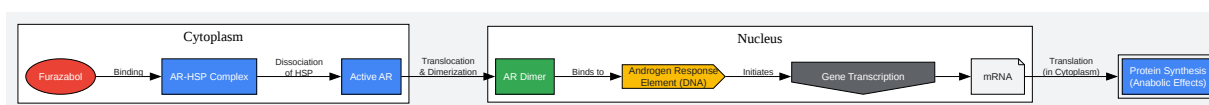
Furazabol is a synthetic derivative of the anabolic-androgenic steroid (AAS) stanozolol, previously used clinically in Japan for treating hyperlipidemia and as an anabolic agent. Like other AAS, its physiological effects are primarily mediated through interaction with the androgen receptor (AR). Understanding the binding mechanism and affinity of **Furazabol** to the AR is crucial for elucidating its activity and potential off-target effects. This technical guide outlines the in silico methodologies for predicting the binding of **Furazabol** to the AR, provides a framework for relevant experimental validation, and summarizes key binding data.

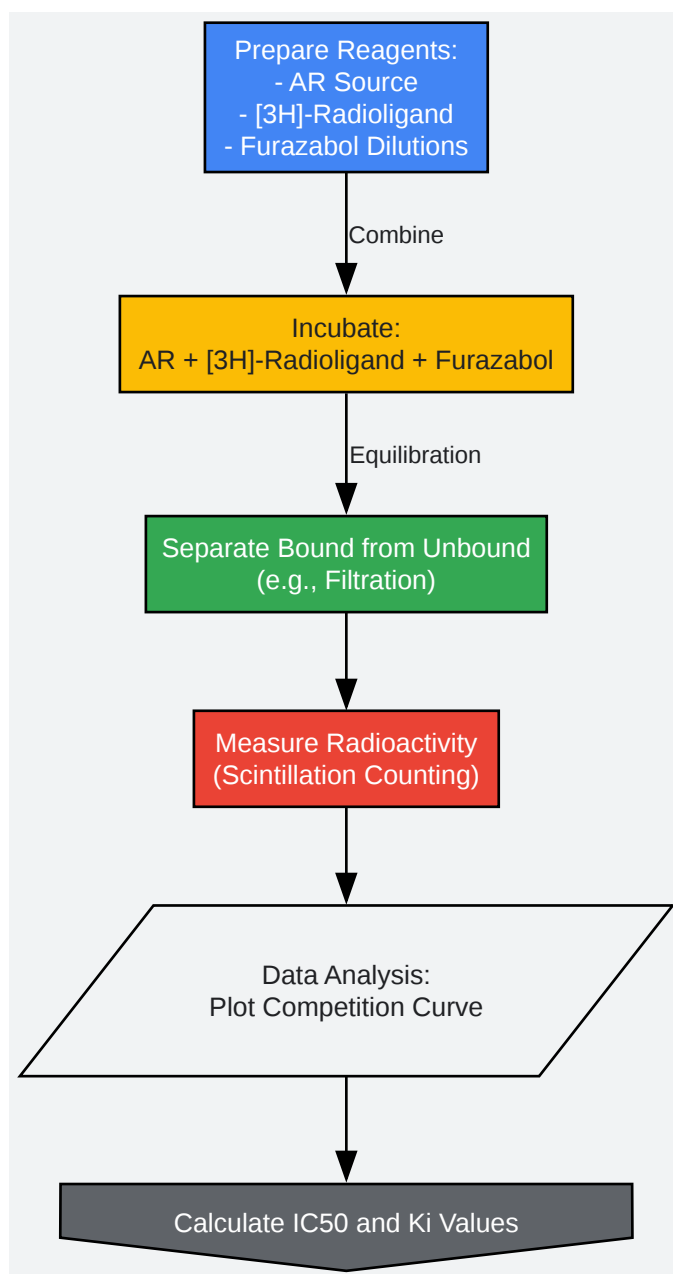
Introduction: Furazabol and the Androgen Receptor

Furazabol (17 α -methyl-5 α -androstano[2,3-c]furazan-17 β -ol) is an orally active AAS characterized by a furazan ring fused to the A-ring of the steroid nucleus. This structural modification is believed to influence its binding profile and metabolic stability. The primary molecular target for **Furazabol**, like endogenous androgens such as testosterone and dihydrotestosterone (DHT), is the Androgen Receptor (AR).

The AR is a nuclear hormone receptor that functions as a ligand-activated transcription factor. Upon binding to an androgen, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Inside the nucleus, the AR-ligand complex binds to specific DNA sequences known as Androgen Response Elements

(AREs), modulating the transcription of target genes. This signaling cascade is central to the development and maintenance of male secondary sexual characteristics and has anabolic effects on muscle and bone.





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